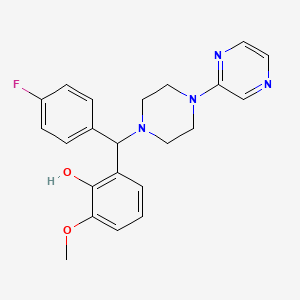
(2S)-2-amino(1,2-13C2)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino(1,2-13C2)pentanedioic acid is a compound that features isotopic labeling with carbon-13 at the 1 and 2 positions. This isotopic labeling is often used in scientific research to trace and study metabolic pathways, reaction mechanisms, and molecular interactions. The compound is a derivative of glutamic acid, an important amino acid in biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,2-13C2)pentanedioic acid typically involves the incorporation of carbon-13 isotopes into the glutamic acid molecule. One common method is through the use of labeled precursors such as [1,2-13C2]bromoacetic acid. The synthetic route may involve the Witting reaction, where 1-hydroxy-4-keto-α-ionone reacts with carbomethoxymethylenetriphenylphosphorane prepared from [1,2-13C2]bromoacetic acid, followed by saponification of the product .
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the isotopic labeling is consistent and reliable for research applications.
化学反应分析
Types of Reactions
(2S)-2-amino(1,2-13C2)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
科学研究应用
(2S)-2-amino(1,2-13C2)pentanedioic acid is widely used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Used in metabolic studies to understand disease mechanisms and drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
作用机制
The mechanism by which (2S)-2-amino(1,2-13C2)pentanedioic acid exerts its effects is primarily through its role as a tracer in metabolic studies. The carbon-13 isotopes allow researchers to track the compound’s movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes.
相似化合物的比较
Similar Compounds
Palmitic acid-1,2-13C2: Another isotopically labeled compound used in metabolic studies.
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid: Used in environmental testing and research.
D-glucose-1,2-13C2: Commonly used in studies of carbohydrate metabolism.
Uniqueness
(2S)-2-amino(1,2-13C2)pentanedioic acid is unique due to its specific labeling of the glutamic acid molecule, making it particularly useful in studies related to amino acid metabolism and protein synthesis. Its applications in NMR spectroscopy and metabolic tracing set it apart from other isotopically labeled compounds.
属性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
149.11 g/mol |
IUPAC 名称 |
(2S)-2-amino(1,2-13C2)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i3+1,5+1 |
InChI 键 |
WHUUTDBJXJRKMK-JAWTVSONSA-N |
手性 SMILES |
C(CC(=O)O)[13C@@H]([13C](=O)O)N |
规范 SMILES |
C(CC(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


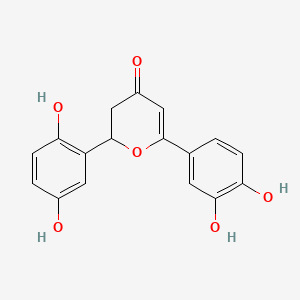
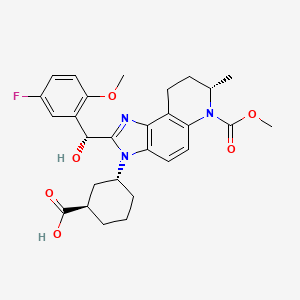
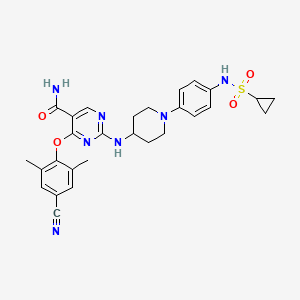
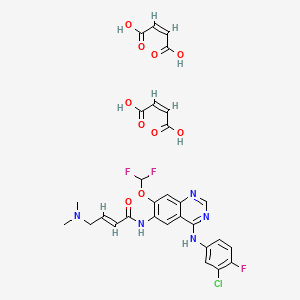
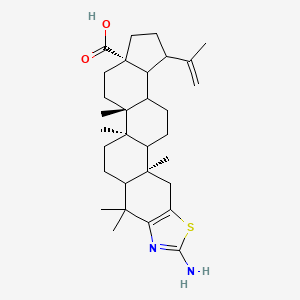
![Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12395072.png)
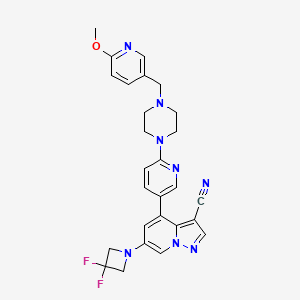
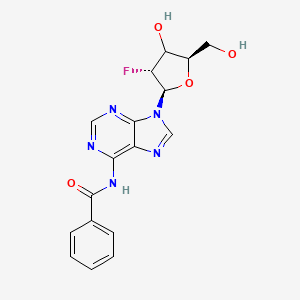

![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
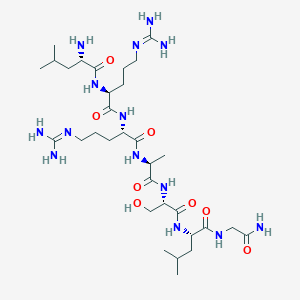
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
